3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
CAS No.: 2640972-88-7
Cat. No.: VC11869751
Molecular Formula: C20H21ClN4O2
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640972-88-7 |
|---|---|
| Molecular Formula | C20H21ClN4O2 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea |
| Standard InChI | InChI=1S/C20H21ClN4O2/c1-25-18(10-12-23-25)15-5-3-14(4-6-15)9-11-22-20(26)24-17-13-16(21)7-8-19(17)27-2/h3-8,10,12-13H,9,11H2,1-2H3,(H2,22,24,26) |
| Standard InChI Key | AENTWVYNSFOCGY-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
| Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₂₁ClN₄O₂, with the following key identifiers:
-
IUPAC Name: 1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl]urea
-
SMILES:
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC -
InChI Key:
AENTWVYNSFOCGY-UHFFFAOYSA-N
Structural Analysis
-
Urea Core: The central urea group (-NH-CO-NH-) enables hydrogen bonding, critical for target binding.
-
Aromatic Substituents:
-
5-Chloro-2-methoxyphenyl: Electron-withdrawing Cl and electron-donating OCH₃ groups influence electronic distribution.
-
4-(1-Methylpyrazol-5-yl)phenethyl: The pyrazole ring contributes π-π stacking potential, while the methyl group enhances lipophilicity.
-
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 384.9 g/mol | |
| logP (Predicted) | ~4.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 70.8 Ų |
Synthesis and Chemical Reactivity
Key Considerations:
-
Regioselectivity: Pyrazole substituents may require protection during synthesis .
-
Purification: Chromatography or recrystallization likely necessary due to polar urea functionality.
| Compound | Activity (IC₅₀) | Target | Source |
|---|---|---|---|
| PSNCBAM-1 (Diarylurea) | 0.19–2 nM (CB1 NAM) | CB1 Receptor | |
| 3-(Pyrazol-5-yl)chromones | 45–67% inhibition (MTB) | Tuberculosis | |
| EVT-3022247 (Urea) | Kinase inhibition | Oncology |
Physicochemical and ADMET Properties
Solubility and Permeability
-
logSw: Predicted -4.99 (low aqueous solubility).
-
Permeability: Moderate (logD ≈ 4.9), suggesting blood-brain barrier penetration potential.
Metabolic Stability
-
CYP Interactions: Methoxy and pyrazole groups may undergo oxidative metabolism.
Applications in Drug Discovery
Oncology
Pyrazole-urea hybrids inhibit proliferation in A549 lung cancer cells (e.g., compound 3e, IC₅₀ <10 µM) . Structural parallels suggest similar mechanisms for this compound.
Neurological Disorders
Neuroprotective pyrazole derivatives (15–40% activity in NMDA toxicity models) imply potential for Alzheimer’s disease research .
Anti-Infectives
Urea derivatives demonstrate activity against Mycobacterium tuberculosis (6.25 µg/mL) , warranting evaluation of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume